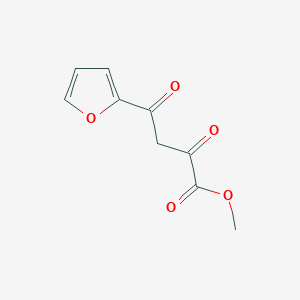
4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester
Vue d'ensemble
Description
4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester, also known as 4-FUM, is an organic compound that has been studied extensively due to its potential applications in various fields. 4-FUM is a derivative of furan and has a molecular formula of C5H6O4. It is a white crystalline solid that is insoluble in water and has a melting point of about 114-116 °C. 4-FUM has been used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry. In addition, 4-FUM has been investigated for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
1. Synthesis of Organic Compounds
The reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids can lead to the formation of 4-substituted 2-buten-4-olides, highlighting the utility of furan derivatives in organic synthesis (Asaoka, Sugimura & Takei, 1979).
2. Alkaline Hydrolysis Studies
Studies on the alkaline hydrolysis of furan esters have shown the order of hydrolysis rates among various furan derivatives. This research is valuable for understanding the chemical behavior of furan compounds in different conditions (Feinstein, Gore & Reed, 1969).
3. Application in Analytical Chemistry
Furan derivatives have been used in the development of analytical internal standards. For instance, the reaction of 4-(hydroxymethyl)furan-2(5H)-one with carboxylic acids yielded an ester library, useful in the quantification of certain compounds in analytical chemistry (Llovera, Balcells, Torres & Canela, 2005).
4. Synthesis of Complex Organic Structures
Furan derivatives are key in synthesizing complex organic structures such as diastereoisomeric methyl esters of 2,4-dimethoxytetrahydropyran-6-carboxylic acid. These derivatives have been synthesized and characterized, showcasing the versatility of furan compounds in creating diverse organic molecules (Zamojski, Chmielewski & Konowal, 1970).
Propriétés
IUPAC Name |
methyl 4-(furan-2-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRDBRKWPFVTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377973 | |
| Record name | 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | |
CAS RN |
374063-90-8 | |
| Record name | 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(furan-2-yl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

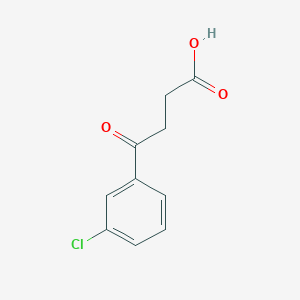
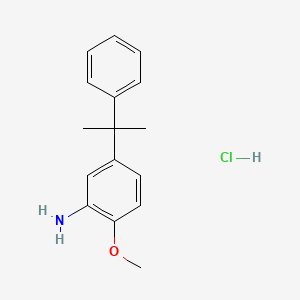
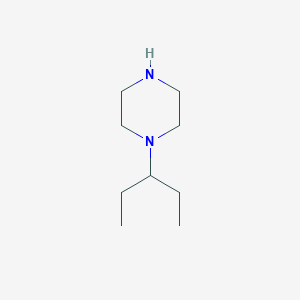
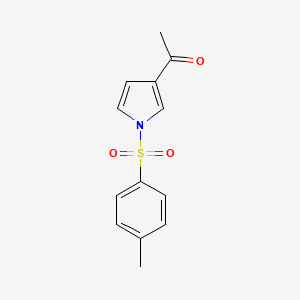
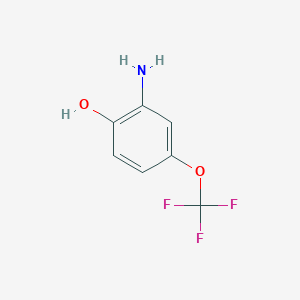
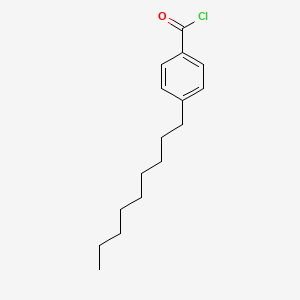
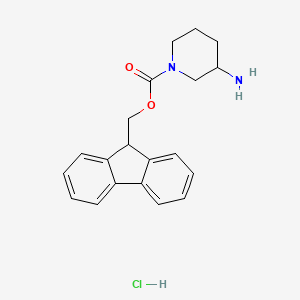
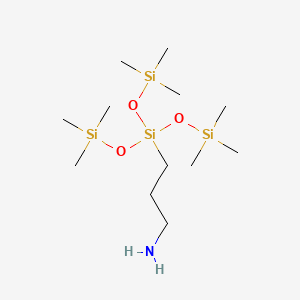
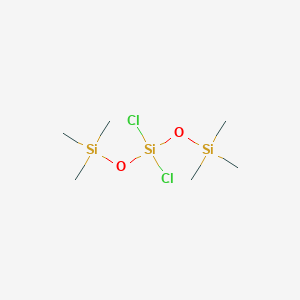
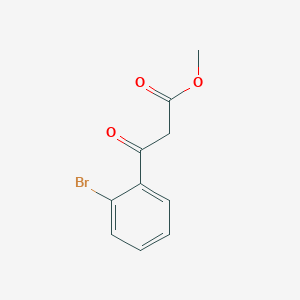
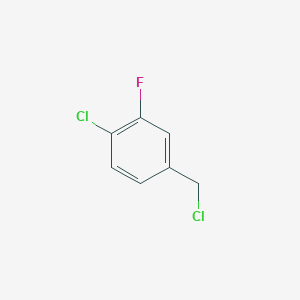
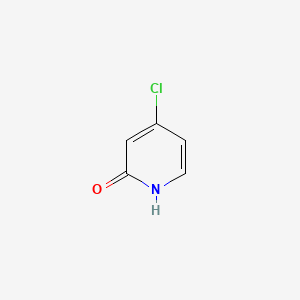
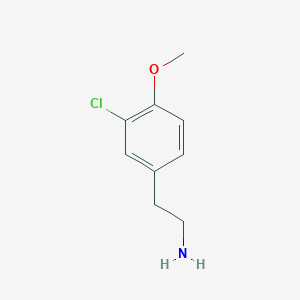
![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)